ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate
CAS No.:
Cat. No.: VC20194795
Molecular Formula: C25H29N5O5S2
Molecular Weight: 543.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N5O5S2 |
|---|---|
| Molecular Weight | 543.7 g/mol |
| IUPAC Name | ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
| Standard InChI | InChI=1S/C25H29N5O5S2/c1-5-15(4)30-24(34)18(37-25(30)36)12-16-21(27-20-14(3)8-7-10-29(20)23(16)33)28-11-9-26-22(32)17(28)13-19(31)35-6-2/h7-8,10,12,15,17H,5-6,9,11,13H2,1-4H3,(H,26,32)/b18-12- |
| Standard InChI Key | UVOSUWLLKRUOTH-PDGQHHTCSA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S |
Introduction
Ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with potential applications in medicinal chemistry. It belongs to a class of heterocyclic compounds containing thiazolidine, pyrido[1,2-a]pyrimidine, and piperazine moieties. These structural features make it a candidate for pharmaceutical research targeting enzymatic pathways or receptor systems.
Synthesis
The synthesis of ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-thiazolidin]-5-methyl}-9-methyl-pyrido[1,2-a]pyrimidin)-oxopiperazin-acetate involves multistep organic reactions:
-
Formation of the Thiazolidine Ring:
-
Starting with butanone derivatives and thiourea under catalytic conditions to form the thiazolidine core.
-
-
Pyrido[1,2-a]pyrimidine Assembly:
-
A condensation reaction between aminopyrimidines and keto acids yields the pyrido-fused system.
-
-
Piperazine Coupling:
-
The addition of piperazine derivatives introduces flexibility and enhances pharmacokinetic properties.
-
-
Esterification:
-
The final step involves esterification with ethanol to produce the ethyl acetate group.
-
Biological Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit:
-
Anti-inflammatory Properties:
-
Antimicrobial Activity:
-
The thiazolidine moiety is known for its antimicrobial effects by disrupting bacterial cell walls.
-
-
Antioxidant Potential:
-
Pyrido[1,2-a]pyrimidines have been associated with free radical scavenging activity.
-
Further experimental validation is required to confirm these activities for this specific compound.
Spectroscopic Characterization
The compound can be characterized using:
Applications
Ethyl [1-(3-{(Z)-[3-(butan-2-yl)-4-oxo-thioxo-thiazolidin]}acetate has potential applications in:
-
Drug Development:
-
As a lead compound for anti-inflammatory or antimicrobial agents.
-
-
Enzyme Inhibition Studies:
-
Its structure suggests binding affinity for enzymes like cyclooxygenase or lipoxygenase.
-
-
Medicinal Chemistry Research:
-
Useful in exploring structure–activity relationships (SAR) for heterocyclic derivatives.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume